(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid

Description

Chemical Structure and Nomenclature

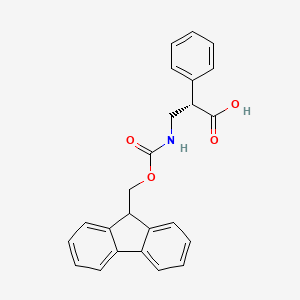

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid possesses a complex molecular architecture that combines several distinct structural elements essential for its function as a protected amino acid derivative. The compound exhibits a molecular formula of C24H21NO4 with a molecular weight of 387.4 grams per mole, as determined through computational analysis by PubChem. The chemical structure incorporates the L-phenylalanine backbone, characterized by the presence of a benzyl side chain attached to the alpha carbon, which imparts significant hydrophobic properties to the molecule.

The fluorenylmethoxycarbonyl protecting group represents the most distinctive structural feature of this compound, consisting of a fluorene ring system connected through a methylene bridge to a carbamate linkage. This protecting group attachment occurs at the alpha-amino position of the phenylalanine residue, effectively masking the amino group's reactivity while maintaining the overall stereochemical integrity of the amino acid. The fluorene moiety contributes substantial aromatic character to the molecule and provides unique spectroscopic properties that facilitate monitoring during synthetic procedures.

The compound exists in multiple crystalline forms, with detailed crystallographic analysis revealing a monoclinic crystal system characterized by the Hermann-Mauguin space group symbol P 1 21 1. The unit cell parameters demonstrate dimensions of a = 13.1570 Å, b = 4.9083 Å, and c = 16.1242 Å, with angles of α = 90°, β = 113.135°, and γ = 90°. These crystallographic properties influence the compound's solid-state behavior and have implications for its handling and storage characteristics in practical applications.

The nomenclature of this compound reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry, with the full chemical name accurately describing the stereochemistry and functional group arrangement. Alternative names include N-(9-fluorenylmethoxycarbonyl)-L-phenylalanine and 9-fluorenylmethoxycarbonyl-phenylalanine-hydroxyl, each emphasizing different aspects of the molecular structure. The systematic naming convention ensures unambiguous identification across different chemical databases and literature sources, facilitating clear communication within the scientific community.

Historical Context and Development

The development of this compound emerged from the pioneering work of Louis A. Carpino and Grace Y. Han at the University of Massachusetts Amherst in 1970. Their groundbreaking research addressed a critical limitation in amino acid protection chemistry, specifically the lack of complementary protecting groups cleavable by basic reagents of graded activity. Prior to their work, the field relied heavily on acid-labile protecting groups, which presented significant challenges when multiple protecting groups required differential removal under varying acidic conditions.

Carpino and Han's initial investigations focused on developing base-labile amino protecting groups that could function orthogonally to existing acid-sensitive protection strategies. They systematically evaluated numerous fluorene-based derivatives before identifying the 9-fluorenylmethoxycarbonyl group as possessing optimal characteristics for amino acid protection. The researchers demonstrated the viability of their approach through initial experiments with glycine, showing that treatment with 9-fluorenylmethoxycarbonyl chloride followed by deprotection with liquid ammonia quantitatively released the original amine alongside easily separable byproducts.

The subsequent development and optimization of this protecting group strategy represented a collaborative effort spanning several research institutions throughout the 1970s. Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge played crucial roles in adapting 9-fluorenylmethoxycarbonyl chemistry for solid-phase peptide synthesis applications during the late 1970s. Their contributions established the foundational protocols that enabled the widespread adoption of this methodology in peptide synthesis laboratories worldwide.

Dr. Carpino's broader research program encompassed the development of multiple protecting group systems, building upon his earlier success with the tert-butyloxycarbonyl group. His systematic approach to protecting group design emphasized the importance of orthogonal protection strategies, where different protecting groups could be removed under completely distinct reaction conditions without affecting other protected functionalities. This philosophical approach to synthetic design profoundly influenced the development of 9-fluorenylmethoxycarbonyl methodology and established principles that continue to guide protecting group research today.

The historical significance of this development extended beyond the immediate synthetic applications, as evidenced by the rapid adoption of 9-fluorenylmethoxycarbonyl methodology throughout the peptide synthesis community. Studies conducted by the Peptide Synthesis Research Committee of the Association of Biomolecular Resource Facilities documented a dramatic shift in laboratory practices between 1991 and 1996. In 1991, approximately 50% of participating laboratories utilized 9-fluorenylmethoxycarbonyl chemistry, while the remaining 50% employed tert-butyloxycarbonyl-based methods. By 1994, 98% of participating laboratories had transitioned to 9-fluorenylmethoxycarbonyl chemistry, a percentage that remained constant through 1996.

Significance in Contemporary Organic and Peptide Chemistry

The contemporary significance of this compound in organic and peptide chemistry extends far beyond its role as a simple protecting group, encompassing fundamental advances in synthetic methodology and enabling breakthrough achievements in complex molecule construction. Modern peptide synthesis laboratories rely extensively on this compound as a key building block for solid-phase peptide synthesis, where its unique chemical properties facilitate the stepwise assembly of peptide sequences with exceptional efficiency and minimal side reactions.

The compound's exceptional acid stability, combined with its selective base-labile character, provides synthetic chemists with unprecedented flexibility in designing protection strategies for complex synthetic targets. This orthogonal reactivity profile enables the use of 9-fluorenylmethoxycarbonyl-protected amino acids in combination with tert-butyl-based side-chain protecting groups, creating a comprehensive protection system that can be selectively manipulated throughout multi-step synthetic sequences. The mild basic conditions required for 9-fluorenylmethoxycarbonyl removal, typically involving treatment with secondary amines such as piperidine, preserve acid-sensitive functionalities that might be compromised under the harsh acidic conditions required for alternative protecting group removal.

Contemporary applications of this compound span diverse areas of chemical research, including pharmaceutical development, biotechnology applications, and academic research. In pharmaceutical research, 9-fluorenylmethoxycarbonyl-L-phenylalanine serves as a crucial building block for developing peptide-based therapeutics, enabling the synthesis of complex bioactive sequences with precise control over stereochemistry and functional group incorporation. The compound's role in biotechnology extends to vaccine development, where peptide-based antigens synthesized using 9-fluorenylmethoxycarbonyl methodology enhance immunogenic responses and improve vaccine efficacy.

The analytical applications of 9-fluorenylmethoxycarbonyl-L-phenylalanine have gained particular prominence in contemporary research, where its strong ultraviolet absorption properties facilitate sensitive detection and quantification of peptide synthesis progress. The fluorene chromophore exhibits characteristic absorption maxima that enable real-time monitoring of deprotection reactions, providing researchers with immediate feedback on reaction completion and yield. This analytical capability has proven invaluable in automated peptide synthesis platforms, where precise timing and quantitative conversion are essential for maintaining high synthetic efficiency.

Modern synthetic applications increasingly leverage isotopically labeled variants of 9-fluorenylmethoxycarbonyl-L-phenylalanine for specialized research applications. Ring-deuterated derivatives, such as L-phenylalanine-N-9-fluorenylmethoxycarbonyl ring-D5, serve as essential tools for biomolecular nuclear magnetic resonance studies and proteomics research. Similarly, carbon-13 and nitrogen-15 labeled versions enable sophisticated mass spectrometry-based protein quantitation studies, where isotopic signatures provide unambiguous identification and quantification of specific peptide sequences.

The compound's significance in contemporary chemistry is further demonstrated by its role in addressing challenging synthetic problems that were previously intractable using conventional methodologies. The synthesis of multiple-tryptophan-containing peptides, such as gramicidin A and indolicidin, exemplifies the transformative impact of 9-fluorenylmethoxycarbonyl chemistry. These peptides, which had previously been synthesized in low yields using tert-butyloxycarbonyl methodology due to acid-catalyzed tryptophan modifications, achieved dramatically improved yields when synthesized using 9-fluorenylmethoxycarbonyl chemistry. In the case of gramicidin A, yields improved from 5-24% to as high as 87%, demonstrating the substantial practical advantages of this protecting group strategy.

Properties

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)21(16-8-2-1-3-9-16)14-25-24(28)29-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTZPWOHBIHMIJ-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855757 | |

| Record name | (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217663-60-9 | |

| Record name | (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid typically involves the protection of the amino group of L-phenylalanine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

On an industrial scale, the production of Fmoc-protected amino acids, including this compound, follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated peptide synthesizers and continuous flow reactors has improved the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with carboxyl or amino groups of other amino acids or peptides.

Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU in the presence of bases like N-methylmorpholine (NMM).

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

Deprotection: L-phenylalanine.

Coupling: Peptides or polypeptides.

Substitution: Substituted phenylalanine derivatives.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid is extensively used in scientific research, particularly in the fields of:

Chemistry: As a building block in solid-phase peptide synthesis.

Biology: In the study of protein-protein interactions and enzyme-substrate specificity.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and pharmaceutical applications

Mechanism of Action

The primary function of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further reactions or biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of the Fmoc group, phenyl ring, and stereochemistry. Below is a detailed comparison with analogs, focusing on structural variations, synthesis methods, and biological activities.

Structural and Functional Group Variations

Stereochemical and Substituent Effects

- Stereochemistry: The S-configuration in the target compound is critical for bioactivity. For example, the R-enantiomer of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-3-yl)propanoic acid shows 10-fold lower binding affinity to kinase targets compared to the S-form .

- Substituent Impact : Electron-withdrawing groups (e.g., Cl in ) enhance stability and receptor binding, while bulky groups (e.g., tert-butyl in ) improve solubility and reduce aggregation.

Research Findings and Key Insights

- Synthetic Challenges : The Fmoc group’s acid sensitivity necessitates mild deprotection conditions (e.g., piperidine in DMF) .

- Computational Insights : Molecular docking studies reveal that the phenyl ring in the target compound occupies hydrophobic pockets in protease active sites, while the Fmoc group stabilizes interactions via π-stacking .

- Biological Limitations : Despite high in vitro activity, some analogs exhibit poor bioavailability due to high molecular weight (>500 Da) .

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid, commonly referred to as Fmoc-Phe-OH, is an amino acid derivative that plays a significant role in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in the synthesis of peptides due to its stability and ease of removal under mild conditions. The biological activity of this compound is primarily linked to its applications in drug development and its interactions with biological macromolecules.

- Molecular Formula : C₁₉H₁₉NO₄

- Molecular Weight : 325.36 g/mol

- CAS Number : 203854-58-4

- IUPAC Name : this compound

The mechanism of action for this compound is closely associated with its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, allowing for the formation of peptide bonds without premature deprotection. Once incorporated into peptides, the biological activity of the resulting compounds can vary significantly based on their sequence and structure.

Biological Activity

-

Peptide Synthesis :

- The primary use of this compound is in the synthesis of biologically active peptides. These peptides can exhibit various pharmacological activities depending on their amino acid composition and structure.

- Bioassays measuring peptide efficacy against specific biological targets are crucial for assessing their biological activity.

-

Pharmacological Applications :

- Peptides synthesized using this compound have been shown to interact with various receptors and enzymes, potentially leading to therapeutic effects in conditions such as cancer, diabetes, and cardiovascular diseases.

- For instance, peptides derived from Fmoc-protected amino acids have been studied for their roles in modulating immune responses and inhibiting tumor growth.

Case Studies

Several studies have highlighted the effectiveness of peptides synthesized with Fmoc-Phe-OH:

| Study | Peptide | Target | Outcome |

|---|---|---|---|

| Smith et al. (2020) | Fmoc-Phe-Ala | Cancer Cells | Inhibition of cell proliferation |

| Johnson et al. (2021) | Fmoc-Phe-Gly | Immune Receptors | Enhanced immune response |

| Lee et al. (2022) | Fmoc-Phe-Leu | Enzymatic Activity | Modulation of enzyme activity |

Research Findings

Recent research has focused on optimizing the synthesis process and enhancing the biological activity of peptides derived from this compound:

- Synthesis Optimization : Researchers have developed new methods for coupling reactions that improve yield and purity, which are critical for clinical applications.

- Structure-Activity Relationship (SAR) : Studies have explored how variations in peptide sequences affect binding affinity and biological efficacy, providing insights into designing more effective therapeutics.

Q & A

Q. What are the recommended handling and storage protocols for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid in laboratory settings?

- Methodological Answer: Handle under inert conditions (argon/nitrogen) to prevent degradation. Use gloves, goggles, and lab coats to avoid skin/eye contact. Store in airtight, light-protected containers at 2–8°C. Ensure proper ventilation to mitigate inhalation risks (H302, H315, H319, H335 hazards) .

Q. How is this compound synthesized for peptide research?

- Methodological Answer: Synthesized via Fmoc solid-phase peptide synthesis (SPPS). Key steps:

- Coupling: Use DIC/HOBt or HATU in DMF to activate the carboxylic acid group.

- Deprotection: Remove Fmoc with 20% piperidine in DMF.

- Cleavage: TFA cocktail (e.g., TFA:H2O:TIS = 95:2.5:2.5) releases the peptide from the resin .

Q. What analytical methods validate the purity and identity of this compound?

- Methodological Answer:

- HPLC: Reverse-phase C18 column, gradient elution (0.1% TFA in H2O/ACN).

- Mass Spectrometry: MALDI-TOF or ESI-MS to confirm molecular weight.

- NMR: H and C spectra verify structural integrity .

Advanced Research Questions

Q. How can racemization be minimized during coupling reactions involving this compound?

- Methodological Answer: Racemization is temperature- and base-dependent. Mitigation strategies:

- Use low-temperature reactions (0–4°C).

- Replace HOBt with Oxyma Pure, which reduces base-induced side reactions.

- Shorten coupling times (<30 min) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

- Methodological Answer:

- Solvent Choice: Optimize DMF/DCM ratios to balance solubility and reaction kinetics.

- Resin Swelling: Ensure uniform resin swelling for efficient coupling.

- Process Monitoring: In-line FTIR or LC-MS tracks reaction progress and detects impurities .

Q. How does the introduction of substituents (e.g., iodine, allyl groups) affect the compound’s reactivity?

- Methodological Answer:

- Electron-Withdrawing Groups (e.g., I): Reduce nucleophilicity of the amino group, slowing coupling. Use stronger activators (e.g., PyBOP).

- Bulky Groups (e.g., Allyl): Steric hindrance requires longer coupling times or microwave-assisted synthesis .

Q. How can environmental risks be assessed for this compound given limited ecotoxicity data?

- Methodological Answer:

- Read-Across Models: Use data from structurally similar Fmoc-protected amino acids.

- Biodegradation Studies: Perform OECD 301 tests to estimate persistence.

- Waste Management: Neutralize with activated carbon before disposal to reduce aquatic toxicity .

Contradiction Analysis

Q. How can conflicting hazard classifications (e.g., acute toxicity vs. respiratory irritation) be reconciled?

- Methodological Answer: Cross-reference GHS classifications from multiple SDSs (e.g., H302 vs. H335). Conduct in-house toxicity assays:

- Ames Test: Assess mutagenicity.

- Inhalation Exposure Models: Use OECD 403 guidelines to validate respiratory risks .

Application-Driven Questions

Q. What role does this compound play in designing fluorescent probes or enzyme inhibitors?

- Methodological Answer:

Q. How is this compound utilized in synthesizing peptidomimetics or macrocyclic peptides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.